molecular formula C20H19F3N2O2 B2764176 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941873-15-0

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2764176
CAS RN: 941873-15-0
M. Wt: 376.379
InChI Key: YJOKKUYQEWKZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential component of the B cell receptor signaling pathway and plays a crucial role in B cell development and activation. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide and its derivatives have been synthesized through various chemical processes, demonstrating the compound's versatility in drug development and materials science. These synthetic routes often aim to enhance the compound's anticancer, anti-pathogenic, or anti-acetylcholinesterase activities by introducing different substituents or structural modifications. For instance, the design and synthesis of benzamides with specific substituents have shown moderate to excellent anticancer activity against several cancer cell lines, suggesting potential applications in cancer therapy (Ravinaik et al., 2021). Similarly, the synthesis of novel thiourea derivatives exhibited significant anti-pathogenic activity, hinting at applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

The compound and its derivatives have been evaluated for their anticancer properties across various studies, showing promising results against different cancer types. This includes the assessment of substituted benzamides, which have demonstrated potent anticancer activities in vitro, making them candidates for further exploration as anticancer drugs (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antipathogenic Activity

Research into the antipathogenic properties of this compound derivatives has demonstrated their potential as novel antimicrobial agents. These compounds have shown significant activity against various bacterial strains, particularly those capable of forming biofilms, which are notoriously difficult to treat with conventional antibiotics. This suggests a potential application in treating infections caused by biofilm-forming bacteria (Limban et al., 2011).

Molecular Structure and Properties

Studies on the molecular structure and properties of this compound derivatives have provided insights into their chemical behavior and potential applications. For example, research on the controlled radical polymerization of acrylamide containing l-Phenylalanine moiety via RAFT highlighted the synthesis of well-defined polymers, suggesting applications in materials science and engineering (Mori, Sutoh, & Endo, 2005).

Antimicrobial and Antifungal Activities

The compound's derivatives have also been explored for their antimicrobial and antifungal activities, showing effectiveness in inhibiting the growth of various pathogens. This positions them as potential candidates for developing new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance (Limban et al., 2011).

properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-9-10-14(12-17(13)25-11-5-4-8-18(25)26)24-19(27)15-6-2-3-7-16(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOKKUYQEWKZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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